2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol
Description
2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol is a tertiary amine diethanol derivative featuring a naphthalene substituent. Structurally, it consists of a central imine group bonded to two ethanol moieties and a naphthalen-1-ylmethyl group. The naphthalene moiety likely enhances hydrophobicity and steric bulk compared to simpler aryl or alkyl analogs, influencing its physicochemical and functional properties.
Properties
CAS No. |
20109-33-5 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(naphthalen-1-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C15H19NO2/c17-10-8-16(9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,17-18H,8-12H2 |
InChI Key |
MZLNBZBQPYWWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol typically involves the condensation reaction between naphthalen-1-ylmethylamine and diethanolamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethanol groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthalen-1-ylmethyl ketones, naphthalen-1-ylmethylamines, and various ethers or esters depending on the specific substitution reactions.
Scientific Research Applications
2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., 4-amino in ): Improve solubility in polar solvents due to hydrogen bonding.
- Naphthalene Substituent : Introduces significant hydrophobicity and steric hindrance, likely reducing solubility in aqueous media compared to phenyl analogs.
Physicochemical Properties
Melting Points and Solubility
Trends :
- Bulky or hydrophobic substituents (e.g., naphthalene) increase melting points and reduce polarity.
- Methoxy and amino groups enhance solubility in alcohols and water .
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